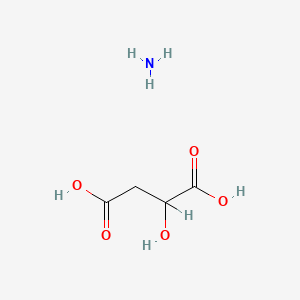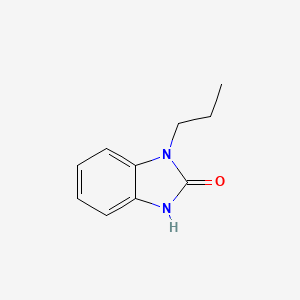
Ammonium bimalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium bimalate, also known as hydroxybutanedioic acid monoammonium salt, is a compound with the molecular formula C4H9NO5 and a molecular weight of 151.12 g/mol . It is a derivative of malic acid, where one of the carboxyl groups is neutralized by ammonium. This compound is known for its orthorhombic disphenoidal crystal structure and is soluble in water but only slightly soluble in alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium bimalate can be synthesized through the neutralization of malic acid with ammonium hydroxide. The reaction typically involves dissolving malic acid in water and gradually adding ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but with more controlled conditions to ensure purity and yield. The reaction is carried out in large reactors with precise control over temperature and pH. The resulting solution is then subjected to crystallization processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium bimalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetic acid.
Reduction: Reduction reactions can convert it into malic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with strong acids or bases can facilitate the substitution of the ammonium ion.
Major Products Formed:
Oxidation: Oxaloacetic acid.
Reduction: Malic acid.
Substitution: Various salts depending on the substituting cation.
Scientific Research Applications
Ammonium bimalate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: It serves as a source of malate in metabolic studies and can be used to study the Krebs cycle.
Medicine: It is investigated for its potential in drug formulations and as a stabilizer for certain pharmaceuticals.
Industry: It is used in the food industry as a flavoring agent and in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of ammonium bimalate involves its role as a source of malate, which is a key intermediate in the Krebs cycle. Malate plays a crucial role in cellular respiration and energy production. The compound can also act as a buffering agent, maintaining pH stability in various biochemical reactions .
Comparison with Similar Compounds
Ammonium malate: Similar in structure but with different stoichiometry.
Ammonium tartrate: Another ammonium salt of a dicarboxylic acid with similar buffering properties.
Ammonium succinate: Shares similar applications in metabolic studies and as a buffering agent
Uniqueness: Ammonium bimalate is unique due to its specific role in the Krebs cycle and its ability to act as both a source of malate and a buffering agent. Its solubility properties and crystal structure also distinguish it from other similar compounds .
Properties
CAS No. |
6283-27-8 |
|---|---|
Molecular Formula |
C4H9NO5 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
azanium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
InChI Key |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O.N |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)[O-].[NH4+] |
Key on ui other cas no. |
6283-27-8 5972-71-4 |
Related CAS |
20261-05-6 5972-71-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1608917.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid](/img/structure/B1608919.png)


![3-[(4-chlorophenyl)thio]propanenitrile](/img/structure/B1608923.png)

![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)

![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)
![Calix[5]arene](/img/structure/B1608933.png)
